Comparative Antiproliferative Potency Against the P388 Murine Leukemia Cell Line
In a comparative cytotoxicity screen, Anticancer agent 134 (compound 134) showed a 7.5-fold higher potency than the clinical chemotherapeutic agent Cisplatin against the P388 murine leukemia cell line. It also demonstrated superior or comparable activity to several close structural analogs in the same series (compounds 128-133) [1].
| Evidence Dimension | Cytotoxicity (Inhibition of cell proliferation) |
|---|---|
| Target Compound Data | IC50 = 1.09 µM |
| Comparator Or Baseline | Cisplatin: IC50 = 8.15 µM; Compound 133: IC50 = 4.35 µM; Compound 132b: IC50 = 1.58 µM |
| Quantified Difference | 7.5-fold more potent than Cisplatin; 4.0-fold more potent than Compound 133; 1.4-fold more potent than Compound 132b. |
| Conditions | P388 murine leukemia cell line; 72-hour MTT or similar viability assay (exact assay not specified in the source table). |
Why This Matters
Quantifies a clear potency advantage over a standard chemotherapeutic and over several direct analogs, making it a more efficient tool compound for in vitro leukemia studies.
- [1] Table 59. Antitumor activity of 128–134 against P388 cell line. Pharmaceuticals (Basel). 2025 Sep 19;18(9):1414. View Source
